molecular formula C25H30N4O2S B2675674 2-(3,4-dimethylphenyl)-3-(ethylthio)-N-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 1359436-96-6

2-(3,4-dimethylphenyl)-3-(ethylthio)-N-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

Cat. No.: B2675674
CAS No.: 1359436-96-6
M. Wt: 450.6
InChI Key: IMBIXUNKZKDCAW-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenyl)-3-(ethylthio)-N-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a useful research compound. Its molecular formula is C25H30N4O2S and its molecular weight is 450.6. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • A New Synthesis of Azocines - This study discusses the synthesis of azocine derivatives, showcasing methods that could be relevant to synthesizing complex structures similar to the queried compound (Elix et al., 1972).

  • Ritter Reaction for Spirocyclic Compounds - Describes the synthesis of spirocyclic compounds, indicating the flexibility of using Ritter reaction techniques for creating complex organic molecules, potentially including those with triazaspiro[4.5]deca structures (Rozhkova et al., 2013).

Biological Activity and Applications

  • Determination of Biological and Antioxidant Activity - A study on the synthesis and evaluation of triazolopyrimidines for antimicrobial and antioxidant activities, hinting at the potential biological applications of similar compounds (Gilava et al., 2020).

  • Anti-Influenza Virus Activity of Spirothiazolidinones - Investigates spirothiazolidinone derivatives for antiviral activities, suggesting that compounds with spiro configurations could have applications in developing antiviral drugs (Apaydın et al., 2021).

  • Supramolecular Arrangements Based on Cyclohexane-Spirohydantoin Derivatives - Explores the structural and supramolecular characteristics of spirohydantoin derivatives, relevant for understanding how similar compounds might interact at the molecular level (Graus et al., 2010).

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-3-ethylsulfanyl-N-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O2S/c1-5-32-23-22(19-7-6-17(2)18(3)16-19)27-25(28-23)12-14-29(15-13-25)24(30)26-20-8-10-21(31-4)11-9-20/h6-11,16H,5,12-15H2,1-4H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBIXUNKZKDCAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2(CCN(CC2)C(=O)NC3=CC=C(C=C3)OC)N=C1C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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